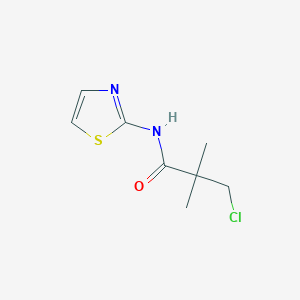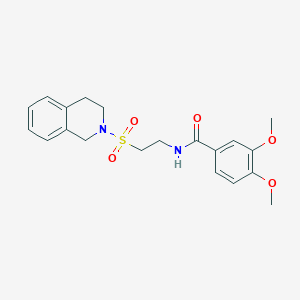![molecular formula C20H13BrN4O3S B2464850 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine CAS No. 1111260-47-9](/img/structure/B2464850.png)
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, a thioether, and a pyridazine . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole rings, for example, would contribute to the compound’s aromaticity, while the thioether and pyridazine could add additional structural complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the thioether group could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Synthesis of New Triazoles and Oxadiazoles : Compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,4-triazoles and 1,3,4-oxadiazoles have shown varying degrees of antimicrobial effectiveness (Bayrak et al., 2009).
Synthesis and Antiviral Activities
- Synthesis of Oxadiazoles as Antiviral Agents : Efforts to produce heterocyclic compounds based on 1,3,4-oxadiazole derivatives have shown potential antiviral activity. These compounds, including pyridazine derivatives, have been tested against various viruses (Albratty et al., 2019).
Heterocyclic Compound Synthesis
- Synthesis of Various Heterocyclic Derivatives : Research has focused on synthesizing various heterocyclic derivatives, including 1,2,4-triazoles, oxadiazoles, and thiadiazoles, which are structurally similar to the chemical . These compounds have been characterized and analyzed for potential applications (E. Rajanarendar et al., 2006).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Studies have been conducted on compounds with similar structures, analyzing their crystal formations and intermolecular interactions. This research aids in understanding the physical and chemical properties of such compounds (Fun et al., 2011).
Antifungal Activities
- Synthesis and Antifungal Activity : Some derivatives of 1,3,4-oxadiazole, structurally related to the chemical , have exhibited significant antifungal activity. This highlights their potential in developing new antifungal agents (Kamble et al., 2007).
Corrosion Inhibition Properties
- Corrosion Inhibition Studies : Oxadiazole derivatives, related to the given chemical structure, have been studied for their corrosion inhibition properties in different environments. This research is crucial in materials science and industrial applications (Ammal et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-14-4-1-12(2-5-14)15-6-8-19(24-23-15)29-10-18-22-20(25-28-18)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCSBUUDPJLRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
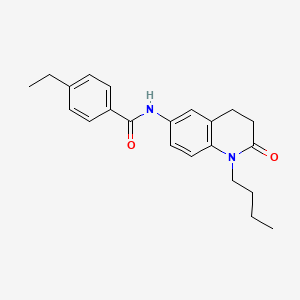
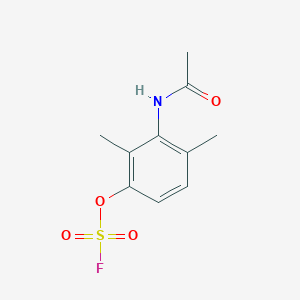
![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/no-structure.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2464773.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2464778.png)




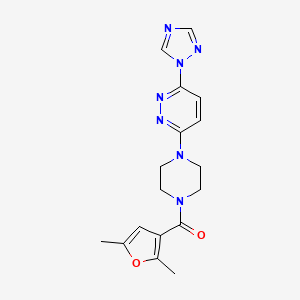
![tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B2464787.png)
